Oral Bioavailability Superiority of Apigenin Over Luteolin in Rat Model
In a direct head-to-head pharmacokinetic comparison, apigenin demonstrated significantly higher oral exposure than luteolin despite similar administered doses. When Flos Chrysanthemi extract containing approximately equal amounts of luteolin (6.5% w/w) and apigenin (5.4% w/w) was orally administered to rats, apigenin achieved 1.7-fold higher oral bioavailability [1]. The intestinal permeability of apigenin was approximately twice that of luteolin, measured as effective permeability coefficient (Peff) values of 10.8×10⁻³ cm/min versus 4.87×10⁻³ cm/min [1].
| Evidence Dimension | Oral bioavailability and intestinal permeability |
|---|---|
| Target Compound Data | Oral bioavailability: 51.1%; Peff: 10.8×10⁻³ cm/min; ka: 18.5×10⁻² min⁻¹ |
| Comparator Or Baseline | Luteolin: Oral bioavailability: 30.4%; Peff: 4.87×10⁻³ cm/min; ka: 7.96×10⁻² min⁻¹ |
| Quantified Difference | Apigenin bioavailability 1.68× higher; intestinal permeability 2.2× higher |
| Conditions | Oral administration of Flos Chrysanthemi extract to rats; in situ rat intestinal single-pass perfusion model |
Why This Matters
For in vivo studies requiring systemic exposure of intact parent compound, apigenin provides substantially higher and more predictable circulating concentrations than luteolin.
- [1] Chen Z, Kong S, Song F, Li L, Jiang H. The exposure of luteolin is much lower than that of apigenin in oral administration of Flos Chrysanthemi extract to rats. Drug Metab Pharmacokinet. 2012;27(1):162-168. doi:10.2133/dmpk.dmpk-11-rg-081 View Source
